6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, halide (e.g., 4-bromophenyl), palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically an organic solvent like toluene or ethanol
Temperature: Generally carried out at elevated temperatures (e.g., 80-100°C)
Time: Reaction times can vary but typically range from a few hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the trifluoromethyl group can undergo reduction under specific conditions.
Coupling Reactions: The compound can be used in further coupling reactions, such as Heck or Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in neuroprotection, it may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
- 4-Phenyl-6-trifluoromethyl-2-aminopyrimidine
- 5-Bromo-2-fluoro-N-(2-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness
This compound is unique due to the combination of its bromophenyl, methylthio, and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H8BrF3N2S |
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Molecular Weight |
349.17 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8BrF3N2S/c1-19-11-17-9(6-10(18-11)12(14,15)16)7-2-4-8(13)5-3-7/h2-6H,1H3 |
InChI Key |
BTUWSSKDPPCVIB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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